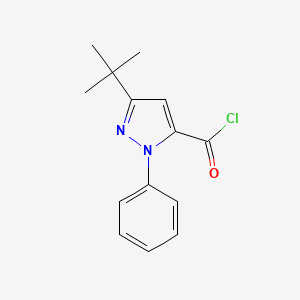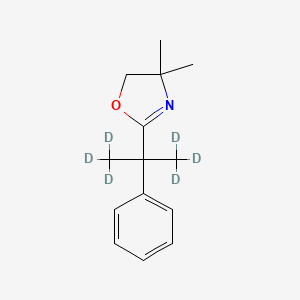
4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 is a deuterated derivative of 4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole. This compound is primarily used as an intermediate in the synthesis of Bilastine-d6, a novel, nonsedating H1-antihistamine developed for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 involves several steps:
Starting Materials: The synthesis begins with the appropriate deuterated starting materials to ensure the incorporation of deuterium atoms.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the oxazole ring.
Reaction Conditions: The reaction conditions are optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization reactions efficiently.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 is primarily related to its role as an intermediate in the synthesis of Bilastine-d6. Bilastine-d6 exerts its effects by selectively binding to H1 histamine receptors, thereby blocking the action of histamine and alleviating allergic symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2-(2-phenylpropan-2-yl)oxazoline: A similar compound used in various chemical syntheses.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Another compound with a similar structure but different applications.
Uniqueness
4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 is unique due to its deuterated nature, which enhances its stability and allows for specific applications in pharmaceutical synthesis, particularly in the production of Bilastine-d6 .
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
2-(1,1,1,3,3,3-hexadeuterio-2-phenylpropan-2-yl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C14H19NO/c1-13(2)10-16-12(15-13)14(3,4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3/i3D3,4D3 |
Clé InChI |
NEJAUBJWBBPNGB-LIJFRPJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=CC=C1)(C2=NC(CO2)(C)C)C([2H])([2H])[2H] |
SMILES canonique |
CC1(COC(=N1)C(C)(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



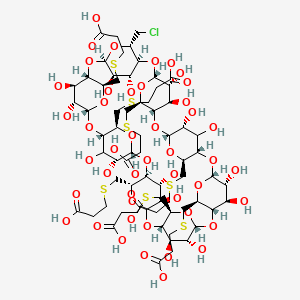
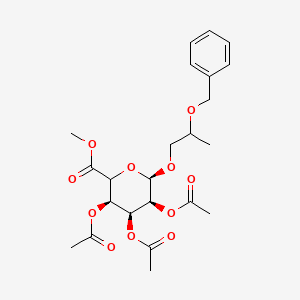




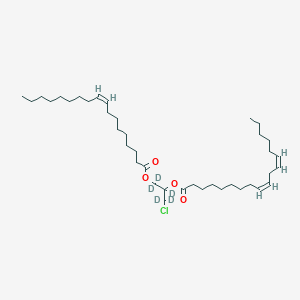


![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
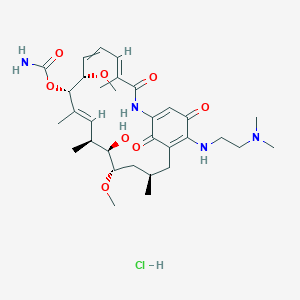
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
